molecular formula C16H20N2O5S B13568169 methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

Cat. No.: B13568169
M. Wt: 352.4 g/mol
InChI Key: QYNJXPHOFVQUIS-NSHDSACASA-N
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Description

This compound belongs to the benzothiazepine class, characterized by a seven-membered heterocyclic ring containing sulfur (thiazepine) and fused to a benzene ring. Key structural features include:

  • Stereochemistry: The (3R) configuration at the third position ensures enantiomeric specificity, critical for biological activity.
  • Functional Groups: A tert-butoxycarbonyl (Boc) group protects the amine, enhancing stability during synthesis.
  • Core Structure: The 1,5-benzothiazepine scaffold is pharmacologically significant, with known applications in calcium channel modulation (e.g., diltiazem derivatives) .

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(21)18-11-8-24-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21)/t11-/m0/s1

InChI Key

QYNJXPHOFVQUIS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate typically involves multiple steps, including the formation of the benzothiazepine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothiazepine ring through cyclization of appropriate precursors.

    Protection and Deprotection Steps: Use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amino groups during synthesis.

    Functional Group Transformations: Introduction of functional groups like carboxylate and oxo groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like hypertension or anxiety.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Considerations

  • Metabolic Stability : Ester groups in both compounds may lead to rapid hydrolysis in vivo, necessitating prodrug design optimization.

Biological Activity

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate (CAS No. 2472560-61-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H24N2O4, with a molecular weight of 272.34 g/mol. It features a benzothiazepine core which is known for various biological activities including neuroprotection and calcium channel modulation.

Research indicates that compounds with similar structures to methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine have been shown to interact with multiple ion channels and transporters. Notably:

  • Calcium Channel Modulation : Benzothiazepines are recognized for their ability to modulate calcium channels, particularly L-type voltage-dependent calcium channels (VDCCs). This modulation can lead to neuroprotective effects by preventing calcium overload in neurons, which is implicated in neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects against oxidative stress and cytotoxicity in various models. For instance, the benzothiazepine CGP37157 has been shown to protect neurons from calcium overload-induced toxicity .

1. Neuroprotective Effects

Studies have highlighted the neuroprotective properties of benzothiazepine derivatives. The compound methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine may exhibit similar effects due to its structural characteristics.

2. Calcium Antagonism

Research on related compounds has shown their ability to inhibit calcium influx in neuronal cells. This property is crucial for preventing excitotoxicity and maintaining cellular homeostasis during stress conditions .

Case Studies

Case Study 1: Neuroprotection in Oxidative Stress Models
In a study involving CGP37157 and its derivatives, researchers observed significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to modulate calcium levels was pivotal in mitigating the harmful effects of reactive oxygen species .

Case Study 2: Calcium Channel Inhibition
A related compound demonstrated effective inhibition of voltage-sensitive calcium channels in vitro. The IC50 values indicated strong binding affinity and competitive inhibition against known ligands . This suggests that methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine could possess similar inhibitory effects.

Research Findings Summary

PropertyObservation
Molecular Weight272.34 g/mol
Neuroprotective ActivityPotentially protects against oxidative stress and calcium overload .
Calcium Channel ModulationMay inhibit L-type VDCCs leading to reduced excitotoxicity .
Structure Activity RelationshipStructural similarities with known neuroprotective agents suggest efficacy .

Q & A

Q. Example Protocol :

React 2-aminothiophenol derivatives with a γ-keto ester under acidic conditions to form the thiazepine precursor.

Oxidize the sulfur atom using H₂O₂ or mCPBA to stabilize the ring ().

Protect the amine group with Boc anhydride in the presence of a base like triethylamine ().

How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity during synthesis?

Basic
The Boc group serves as a temporary protective moiety for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). Key considerations:

  • Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which must be compatible with the benzothiazepine core’s stability.
  • Steric effects : The bulky Boc group can slow down cyclization steps, necessitating optimized temperatures or catalysts ().

Q. Methodological Tip :

  • Monitor Boc stability via TLC or LC-MS during acidic/basic steps to avoid premature deprotection ().

What spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

Q. Basic

  • NMR :
    • ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm) and the methyl ester (~3.8 ppm).
    • ¹³C NMR : Confirm the carbonyl groups (Boc: ~155 ppm; ester: ~170 ppm) and tetrahydro ring carbons ().
  • HPLC : Use chiral columns to verify enantiomeric excess of the (3R)-configured amine ().
  • IR : Validate the presence of amide (N–H stretch ~3300 cm⁻¹) and carbonyl groups ().

Q. Advanced :

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments ().

How can chiral resolution techniques optimize enantiomeric excess in the (3R)-configured amino group?

Q. Advanced

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester groups in one enantiomer ().
  • Diastereomeric crystallization : Form salts with chiral acids (e.g., tartaric acid) to separate enantiomers ().

Q. Advanced

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization ().
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene enhances entropy-driven reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% ().

Q. Case Study :

  • A 30% yield improvement was achieved using Pd(OAc)₂ (5 mol%) in DMF at 80°C for 2 hours ().

How should researchers resolve contradictions in spectroscopic data, such as unexpected downfield shifts in ¹H NMR?

Q. Advanced

  • Dynamic effects : Check for rotameric equilibria in the Boc group using variable-temperature NMR.
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts ().
  • Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) ().

Example :
An unexpected downfield shift at 5.2 ppm was traced to a hydrogen-bonding interaction between the amide NH and the ester carbonyl, confirmed by NOESY ().

What are the best practices for handling the compound’s sensitivity to hydrolysis?

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous DMF or DMSO.
  • Workup : Avoid aqueous acids/bases unless necessary; use anhydrous MgSO₄ for drying ().

Q. Advanced :

  • Protection of ester groups : Temporarily silylate the methyl ester (e.g., with TMSCl) during Boc deprotection ().

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